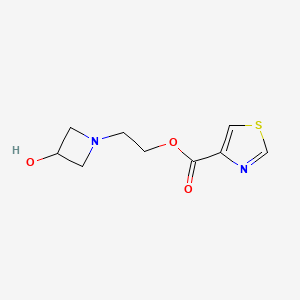
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and an azetidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of thiazole-4-carboxylic acid with 2-bromoethylamine to form the intermediate 2-(2-bromoethyl)thiazole-4-carboxylate. This intermediate is then reacted with azetidine-3-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
2-Aminothiazole-4-carboxylate: Similar structure but with an amino group instead of the azetidine moiety.
Thiazole-4-carboxylic acid: Lacks the azetidine moiety but shares the thiazole ring.
2-(2-Bromoethyl)thiazole-4-carboxylate: An intermediate in the synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate.
Uniqueness
This compound is unique due to the presence of both the thiazole and azetidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s potential as a versatile building block in medicinal chemistry and its ability to interact with various biological targets.
特性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
2-(3-hydroxyazetidin-1-yl)ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c12-7-3-11(4-7)1-2-14-9(13)8-5-15-6-10-8/h5-7,12H,1-4H2 |
InChIキー |
OTCRZTAKYXCIQY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CCOC(=O)C2=CSC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
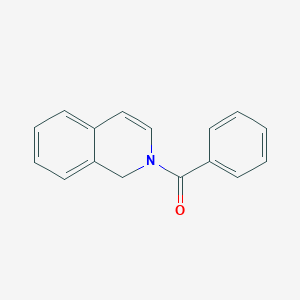


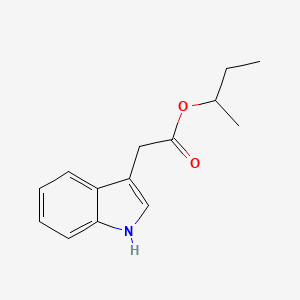
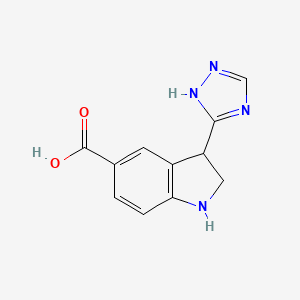
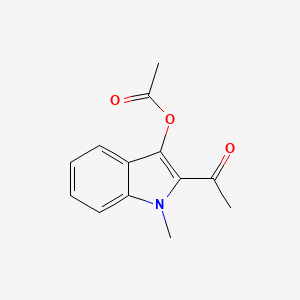
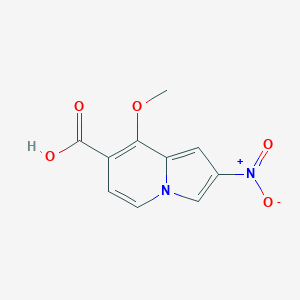
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)

![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
